molecular formula C21H28FNO2S B5065897 4-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine

4-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine

Cat. No. B5065897
M. Wt: 377.5 g/mol
InChI Key: RVVWSJOSXUPLOZ-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative with a sulfonyl group attached to the 4-position of the pyridine ring. The sulfonyl group is further substituted with a 3,5-di-tert-butyl-4-fluorophenyl group .


Molecular Structure Analysis

The molecule likely has a planar aromatic pyridine ring, with the bulky tert-butyl groups potentially adding some degree of steric hindrance .


Chemical Reactions Analysis

Pyridine derivatives are often used as ligands in coordination chemistry and can participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, pyridine derivatives are stable and have relatively high boiling points due to the presence of the aromatic ring .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if used as a ligand in a metal complex, it could participate in a variety of catalytic reactions .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions would largely depend on the specific properties of this compound. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science, so there could be many potential future directions .

properties

IUPAC Name

4-[2-(3,5-ditert-butyl-4-fluorophenyl)sulfonylethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO2S/c1-20(2,3)17-13-16(14-18(19(17)22)21(4,5)6)26(24,25)12-9-15-7-10-23-11-8-15/h7-8,10-11,13-14H,9,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVWSJOSXUPLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1F)C(C)(C)C)S(=O)(=O)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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